An In-Depth Technical Guide to 4-(10-Phenylanthracen-9-yl)benzoic Acid: Synthesis, Properties, and Applications in Advanced Materials
An In-Depth Technical Guide to 4-(10-Phenylanthracen-9-yl)benzoic Acid: Synthesis, Properties, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Molecular Scaffold
4-(10-Phenylanthracen-9-yl)benzoic acid, identified by its CAS number 1877285-47-6 , is a polycyclic aromatic hydrocarbon that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring a bulky, rigid phenylanthracene core appended with a functional benzoic acid moiety, bestows upon it a compelling set of photophysical and electronic properties. This guide provides a comprehensive overview of its synthesis, detailed physicochemical characteristics, and explores its burgeoning applications, particularly in the realm of organic electronics.
The strategic incorporation of a phenyl group at the 10-position and a benzoic acid at the 9-position of the anthracene core creates a molecule with a distinct steric and electronic profile. The anthracene unit is a well-established chromophore known for its strong blue fluorescence, while the benzoic acid group offers a versatile handle for further chemical modification or for anchoring the molecule to surfaces and other molecular entities.[2][3] This combination makes 4-(10-Phenylanthracen-9-yl)benzoic acid a promising candidate for the development of advanced materials with tailored optoelectronic functions.
Physicochemical Properties of 4-(10-Phenylanthracen-9-yl)benzoic Acid
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application. The table below summarizes the key properties of 4-(10-Phenylanthracen-9-yl)benzoic acid.
| Property | Value | Source |
| CAS Number | 1877285-47-6 | [1] |
| Molecular Formula | C₂₇H₁₈O₂ | [1] |
| Molecular Weight | 374.43 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥97% | |
| Storage Temperature | 4°C | [1] |
Synthesis of 4-(10-Phenylanthracen-9-yl)benzoic Acid: A Step-by-Step Protocol
The synthesis of 4-(10-Phenylanthracen-9-yl)benzoic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and selective coupling of an aryl halide with an arylboronic acid.[7][8] In this case, the key precursors are 9-bromo-10-phenylanthracene and 4-carboxyphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established procedures for the synthesis of similar diarylanthracene derivatives.[4][9]
Materials:
-
9-Bromo-10-phenylanthracene
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 9-bromo-10-phenylanthracene (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of potassium carbonate to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(10-Phenylanthracen-9-yl)benzoic acid.
Causality Behind Experimental Choices
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its ability to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7]
-
Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.[8]
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic reactants and the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring a high reaction yield.
Caption: Synthetic workflow for 4-(10-Phenylanthracen-9-yl)benzoic acid.
Applications in Advanced Materials: A Focus on Organic Electronics
The unique photophysical properties of anthracene derivatives make them highly sought-after materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[2][3][10] 4-(10-Phenylanthracen-9-yl)benzoic acid and its derivatives are promising candidates for several key roles within an OLED device.
Role in Organic Light-Emitting Diodes (OLEDs)
Anthracene-based compounds are known for their high fluorescence quantum yields and excellent thermal and morphological stability, which are critical for the longevity and efficiency of OLED devices.[11][12] The specific roles that 4-(10-Phenylanthracen-9-yl)benzoic acid could play include:
-
Emitting Layer (EML): The inherent blue fluorescence of the anthracene core makes this molecule a potential emitter in the EML of an OLED. The phenyl and benzoic acid substituents can be used to tune the emission color and improve the material's processability and film-forming properties.[3]
-
Host Material: In some OLED architectures, a host material is doped with a small amount of a guest emitter. The wide bandgap and suitable energy levels of anthracene derivatives make them excellent hosts for fluorescent or phosphorescent dopants, facilitating efficient energy transfer and light emission.[11]
-
Electron Transport Layer (ETL): While less common, with appropriate functionalization, anthracene derivatives can be engineered to possess good electron mobility, enabling their use as electron transport materials.
The benzoic acid moiety offers an additional advantage, allowing for the molecule to be anchored to electrode surfaces or incorporated into larger polymer backbones, potentially leading to improved device stability and performance.
Caption: Simplified mechanism of an Organic Light-Emitting Diode (OLED).
Conclusion and Future Outlook
4-(10-Phenylanthracen-9-yl)benzoic acid represents a highly versatile and promising molecular scaffold for the development of advanced functional materials. Its robust synthesis via the Suzuki-Miyaura cross-coupling reaction allows for its production and further derivatization. The inherent photophysical properties of the phenylanthracene core, combined with the functionality of the benzoic acid group, make it a prime candidate for applications in organic electronics, particularly as a component in high-performance OLEDs. Future research will likely focus on the synthesis of novel derivatives with fine-tuned electronic properties, the fabrication and characterization of OLED devices incorporating this molecule, and the exploration of its potential in other areas such as chemical sensing and photovoltaics. The continued investigation of this and similar anthracene-based materials will undoubtedly contribute to the advancement of organic materials science.
References
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Chi-Ming Che, et al. (2002). Anthracene derivatives for stable blue-emitting organic electroluminescence devices. American Institute of Physics. [Link]
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Ying Wang, et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
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Ying Wang, et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
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Lian-ming Yang, et al. (2023). An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. MDPI. [Link]
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Murat Aydemir, et al. (2019). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. [Link]
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Ngoako Edwards & K. Harris. (2024). 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol. MDPI. [Link]
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Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. [Link]
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Zhi Xue, et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
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NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST WebBook. [Link]
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Niko S. Radulović, et al. (2016). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]
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ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Publishing. [Link]
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Scribd. (n.d.). The IR Spectrum of Benzoic. Scribd. [Link]
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Ngoako Edwards & K. Harris. (2024). 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol. ResearchGate. [Link]
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Sambasivarao Kotha & Arun K. Ghosh. (2025). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate. [Link]
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Journal of Materials Chemistry C. (n.d.). Asymmetric anthracene hosts decorated with naphthobenzofurocarbazole for highly efficient deep-blue organic light-emitting diodes and low-efficiency roll-off. RSC Publishing. [Link]
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Jie-Yi Wang, et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. PMC. [Link]
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